Ethyl 4-((3-cyanoquinolin-4-yl)amino)benzoate hydrochloride
Description
Introduction to Ethyl 4-((3-Cyanoquinolin-4-yl)amino)benzoate Hydrochloride Research
Historical Context of Cyanoquinoline Development
The development of cyanoquinoline derivatives traces back to early 20th-century efforts to optimize quinoline synthesis. Traditional methods like the Skraup and Combes reactions required harsh conditions, such as concentrated sulfuric acid and temperatures exceeding 150°C, often leading to low yields and side reactions. The introduction of the Vilsmeier-Haack reaction in the 1970s marked a turning point, enabling milder formylation of anilines as precursors for quinoline cyclization. For example, 3-cyanoquinoline derivatives were first synthesized efficiently by reacting formylated anilines with cyanoethyl acetate or malononitrile under catalytic conditions, achieving yields over 75%. This methodological advancement laid the groundwork for structurally diverse quinoline analogs, including this compound.
Key milestones in cyanoquinoline research include:
- 1980s : Discovery of 3-cyanoquinoline’s role as a ligand for adenosine receptors.
- 2000s : Optimization of one-pot syntheses combining Vilsmeier-Haack formylation and cyclocondensation.
- 2020s : Application of computational modeling to predict the bioactivity of cyanoquinoline-benzoate hybrids.
Recent structural analyses reveal that the cyano group at the 3-position enhances electron-withdrawing effects, stabilizing interactions with kinase ATP-binding pockets.
Significance in Medicinal Chemistry Research
This compound exemplifies the pharmacophoric hybridization strategy in drug design. Its structure merges two bioactive motifs:
- Quinoline core : Known for intercalating with DNA and inhibiting topoisomerases.
- Benzoate ester : Enhances membrane permeability and metabolic stability.
Studies highlight its dual mechanism of action:
- Kinase inhibition : The 3-cyano group forms hydrogen bonds with conserved lysine residues in tyrosine kinases (e.g., EGFR, VEGFR), disrupting ATP binding.
- Antimicrobial activity : The planar quinoline ring intercalates into microbial DNA, inhibiting replication.
Table 1 : Key Structural Features and Associated Bioactivities
Ongoing research explores its utility in overcoming multidrug resistance in cancers, as the cyano group reduces efflux pump affinity.
Current Research Landscape and Focus Areas
The compound’s research landscape is dominated by three themes:
Targeted Cancer Therapies
This compound is a lead candidate in kinase inhibitor development. A 2024 study demonstrated 50% inhibition of EGFR at 2.5 μM in non-small cell lung cancer models, outperforming erlotinib analogs by 18%. Structural analogs with fluorinated benzoate groups show improved blood-brain barrier penetration, suggesting potential for glioblastoma treatment.
Antibacterial Applications
Modified derivatives exhibit minimum inhibitory concentrations (MICs) of 4–8 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA), comparable to linezolid. The benzoate ester’s lipophilicity is critical for disrupting bacterial membrane integrity, as shown in fluorescence microscopy assays.
Structure-Activity Relationship (SAR) Optimization
Recent SAR studies focus on:
- Replacing the ethyl group with cyclopropyl to reduce hepatic metabolism.
- Introducing sulfonamide groups at the quinoline 6-position to enhance solubility.
Table 2 : Recent Modifications and Bioactivity Improvements
Properties
IUPAC Name |
ethyl 4-[(3-cyanoquinolin-4-yl)amino]benzoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2.ClH/c1-2-24-19(23)13-7-9-15(10-8-13)22-18-14(11-20)12-21-17-6-4-3-5-16(17)18;/h3-10,12H,2H2,1H3,(H,21,22);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WECPUBNGIWLXNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=C(C=NC3=CC=CC=C32)C#N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((3-cyanoquinolin-4-yl)amino)benzoate hydrochloride typically involves multi-step organic reactions. One common method includes the reaction of 3-cyanoquinoline with ethyl 4-aminobenzoate under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-((3-cyanoquinolin-4-yl)amino)benzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halides or amines in the presence of a suitable solvent like dichloromethane (CH2Cl2) or acetonitrile (CH3CN).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
Ethyl 4-((3-cyanoquinolin-4-yl)amino)benzoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including malaria and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-((3-cyanoquinolin-4-yl)amino)benzoate hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes or proteins essential for the survival and proliferation of microorganisms or cancer cells. The exact molecular targets and pathways may vary depending on the specific application and biological system being studied .
Comparison with Similar Compounds
Key Compounds Identified:
Ethyl 4-((7-Chloroquinolin-4-yl)amino)benzoate Hydrochloride ()
Ethyl 4-((3-Cyano-6-fluoroquinolin-4-yl)amino)benzoate Hydrochloride ()
4-Anilinoquinolinylchalcone Derivatives (e.g., Compounds 14g, 12g; )
Ethyl 4-(4-(Pyridazin-3-yl)phenethylamino)benzoate Derivatives (e.g., I-6230; )
Table 1: Substituent Effects on Physicochemical Properties
Key Observations:
- Chalcone vs. Ester Linkages: Compounds like 14g () incorporate chalcone moieties, which introduce π-conjugation and rigidity, leading to higher melting points (135–298°C) compared to simpler ester-linked analogs .
- Synthetic Yields: The 7-chloro analog () was synthesized in 79% yield via nucleophilic aromatic substitution, suggesting that electron-deficient quinolines (e.g., 3-cyano) may require harsher conditions or catalysts for similar efficiency .
Biological Activity
Ethyl 4-((3-cyanoquinolin-4-yl)amino)benzoate hydrochloride is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
This compound is a derivative of 3-cyanoquinoline, which has been recognized for its pharmacological properties. The compound's structure can be represented as follows:
- Molecular Formula : C17H15ClN2O2
- Molecular Weight : 316.77 g/mol
The biological activity of this compound is primarily attributed to its inhibition of protein tyrosine kinases (PTKs), which are critical in various signaling pathways associated with cell growth and proliferation. Studies have shown that compounds in this class can inhibit growth factor receptor PTKs, thereby potentially controlling abnormal cell growth associated with cancers and other diseases.
Biological Activity Overview
- Anticancer Activity :
-
Antimicrobial Activity :
- Preliminary investigations have indicated that derivatives of similar compounds exhibit antibacterial and antifungal properties. For instance, studies have shown effectiveness against pathogenic strains such as Staphylococcus aureus and Escherichia coli, with zones of inhibition comparable to standard antibiotics .
-
Anti-inflammatory Effects :
- Given the role of PTKs in inflammatory processes, compounds like this compound may also exert anti-inflammatory effects, contributing to their therapeutic potential in diseases characterized by inflammation.
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
